Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-
CAS No.: 651749-06-3
Cat. No.: VC17342249
Molecular Formula: C16H12F2N2O3
Molecular Weight: 318.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651749-06-3 |
|---|---|
| Molecular Formula | C16H12F2N2O3 |
| Molecular Weight | 318.27 g/mol |
| IUPAC Name | 3-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
| Standard InChI | InChI=1S/C16H12F2N2O3/c17-13-5-4-12(9-14(13)18)20-7-6-19(16(20)23)11-3-1-2-10(8-11)15(21)22/h1-5,8-9H,6-7H2,(H,21,22) |
| Standard InChI Key | IJVLKQRKCMFMPS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(=O)N1C2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
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Benzoic acid moiety: A carboxylic acid group (-COOH) attached to a benzene ring, providing acidity and hydrogen-bonding capacity.
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Imidazolidinone ring: A five-membered heterocycle containing two nitrogen atoms and a ketone group (=O), which serves as a pharmacophore in many bioactive molecules.
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3,4-Difluorophenyl substituent: A fluorine-substituted benzene ring at the 3-position of the imidazolidinone, enhancing lipophilicity and electronic interactions.
The molecular formula is C₁₆H₁₂F₂N₂O₃, with a calculated molecular weight of 318.28 g/mol. The presence of fluorine atoms introduces electronegativity and steric effects, potentially improving metabolic stability and target binding compared to non-fluorinated analogs.
Predicted Physicochemical Properties
While experimental data on melting point, solubility, and stability are scarce, the compound’s properties can be inferred from its structure:
The SMILES string for the compound is C1C(=O)N(CC2=CC=CC(=C2)C(=O)O)C(N1)C3=CC(=C(C=C3)F)F, illustrating the connectivity of its functional groups.
Synthesis and Structural Elaboration
Key Synthetic Routes
The synthesis of benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- involves multi-step organic reactions, typically proceeding as follows:
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Formation of the imidazolidinone ring: Condensation of a 1,2-diamine with a carbonyl source (e.g., phosgene or urea) generates the heterocyclic core.
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Introduction of the difluorophenyl group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling attaches the fluorinated aryl moiety to the imidazolidinone.
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Coupling with benzoic acid: Mitsunobu or Ullmann-type reactions link the imidazolidinone intermediate to the benzoic acid derivative.
A representative synthetic pathway is outlined below:
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Step 1: Reaction of 3,4-difluoroaniline with ethyl chlorooxoacetate forms the imidazolidinone precursor.
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Step 2: Nucleophilic aromatic substitution introduces the benzoic acid moiety at the N1 position of the heterocycle.
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Step 3: Acidic hydrolysis removes protecting groups, yielding the final product.
Challenges in synthesis include regioselectivity in fluorinated aryl coupling and purification of intermediates due to similar polarities.
Pharmacological Profile and Mechanism of Action
Target Engagement and Binding Interactions
The compound’s potential biological activity stems from its structural resemblance to known enzyme inhibitors and receptor modulators:
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Imidazolidinone as a pharmacophore: This motif is prevalent in drugs targeting proteases, kinases, and G-protein-coupled receptors (GPCRs). The ketone group may participate in hydrogen bonding with catalytic residues .
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Fluorine effects: The 3,4-difluorophenyl group enhances binding affinity through hydrophobic interactions and fluorine’s electronegativity, which polarizes adjacent bonds.
Computational docking studies suggest affinity for:
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NMDA receptor glycine site: Analogous hydantoin-substituted indole carboxylates exhibit nanomolar affinity for this site, implicating potential anticonvulsant or neuroprotective effects .
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Cyclooxygenase-2 (COX-2): Fluorinated benzoic acid derivatives often inhibit COX-2, a key enzyme in inflammatory pathways .
In Vitro and In Vivo Activity
While direct studies on this compound are unavailable, related molecules demonstrate:
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Anticonvulsant activity: Hydantoin derivatives (e.g., phenytoin) reduce seizure thresholds in rodent models .
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Anti-inflammatory effects: Fluorinated benzoates suppress prostaglandin synthesis in macrophage assays .
A hypothetical mechanism involves allosteric modulation of ion channels or competitive inhibition of inflammatory mediators, though validation requires targeted assays.
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